Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate
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Overview
Description
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound featuring a thiazolidine ring Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to enhance yield, purity, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Thiazolidine: The parent compound of ethyl 2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate, lacking the ethyl and acetate groups.
Thiazolidinone: A related compound with a carbonyl group at the 4-position of the thiazolidine ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and acetate groups enhances its solubility and potential for further functionalization, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)4-7-9(2)6(10)5-13-7/h4H,3,5H2,1-2H3/b7-4+ |
InChI Key |
GDGPPJTYZHIUCZ-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)C |
Origin of Product |
United States |
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